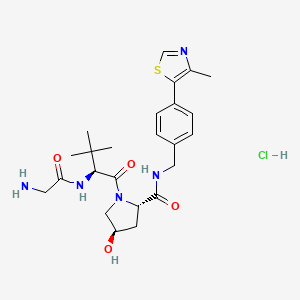

(S,R,S)-AHPC-CO-C1-NH2 HCl

Descripción

Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS). nih.gov These molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govfrontiersin.org

The fundamental concept behind PROTACs is to induce the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. nih.govfrontiersin.org This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for breaking down unwanted or damaged proteins. acs.orgnih.gov A key advantage of this event-driven mechanism is that the PROTAC molecule is released after inducing ubiquitination and can act catalytically to degrade multiple copies of the target protein. nih.govircbc.ac.cn

Significance of Bifunctional Molecules in Chemical Biology and Drug Discovery

Bifunctional molecules, such as PROTACs, represent a paradigm shift in drug discovery. nih.gov Unlike traditional inhibitors that block the function of a protein, bifunctional molecules can induce novel biological effects by bringing two or more proteins together. acs.orgnih.gov This strategy has broad applications, from inducing protein-protein interactions to recruiting cellular machinery for specific tasks. nih.govukri.org

The development of these molecules has opened up possibilities for targeting proteins previously considered "undruggable." nih.gov Even proteins that lack a well-defined active site can be targeted for degradation, as the PROTAC only needs a binding site to bring the E3 ligase into proximity. nih.gov This has significant implications for treating a wide range of diseases, including cancer and neurodegenerative disorders. ircbc.ac.cn

Overview of E3 Ubiquitin Ligase Ligand-Linker Conjugates

E3 ubiquitin ligase ligand-linker conjugates are essential precursors in the synthesis of PROTACs. These conjugates consist of a ligand that binds to a specific E3 ligase and a linker with a reactive functional group. This modular design allows for the straightforward attachment of a ligand for a target protein, enabling the rapid generation of diverse PROTAC libraries. sigmaaldrich.com

The choice of E3 ligase and the nature of the linker are critical for the efficacy of the resulting PROTAC. Different E3 ligases have different expression patterns and substrate specificities, which can influence the selectivity of the degrader. The linker's length, composition, and attachment points can significantly impact the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation. sigmaaldrich.comresearchgate.net

Positioning of (S,R,S)-AHPC-CO-C1-NH2 HCl as a Key Building Block for VHL-Recruiting PROTACs

The von Hippel-Lindau (VHL) protein is a well-characterized E3 ubiquitin ligase that is frequently recruited by PROTACs. medchemexpress.com this compound is a synthesized E3 ligase ligand-linker conjugate that specifically incorporates a VHL ligand based on the (S,R,S)-AHPC scaffold. medchemexpress.comtenovapharma.com This compound serves as a degrader building block for targeted protein degradation. tenovapharma.com

The "(S,R,S)" designation refers to the specific stereochemistry of the molecule, which is crucial for its effective binding to the VHL protein. Its counterpart, (S,S,S)-AHPC, is often used as a negative control in research as it does not effectively recruit the VHL protein. medchemexpress.com The "-CO-C1-NH2 HCl" part of the name indicates the presence of a linker terminating in an amine group (as a hydrochloride salt), which provides a reactive handle for conjugation to a ligand for the target protein. sigmaaldrich.comtenovapharma.com The use of such pre-fabricated ligand-linker conjugates accelerates the discovery and optimization of new PROTACs by allowing researchers to readily connect them to various target protein ligands. sigmaaldrich.com

Table 1: Properties of this compound and Related Compounds| Compound Name | Description | Role in PROTACs |

| This compound | A synthesized E3 ligase ligand-linker conjugate. medchemexpress.com | A key building block for creating PROTACs that recruit the VHL E3 ligase. tenovapharma.com |

| (S,R,S)-AHPC | A VHL ligand. lumiprobe.com | Forms the VHL-binding component of the PROTAC. vulcanchem.com |

| (S,S,S)-AHPC | A negative control for (S,R,S)-AHPC. medchemexpress.com | Used in experiments to ensure the observed effects are due to VHL recruitment. medchemexpress.com |

| PROTAC | Proteolysis-Targeting Chimera. nih.gov | A heterobifunctional molecule that induces degradation of a target protein. frontiersin.org |

| VHL | von Hippel-Lindau protein. | An E3 ubiquitin ligase commonly recruited by PROTACs. medchemexpress.com |

| E3 Ubiquitin Ligase | An enzyme that facilitates the transfer of ubiquitin to a substrate protein. frontiersin.org | A key component of the ubiquitin-proteasome system hijacked by PROTACs. nih.gov |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O4S.ClH/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25;/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31);1H/t17-,18+,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVLBRLCBGVZQV-UTYHKCQPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Design and Synthetic Strategies for S,r,s Ahpc Co C1 Nh2 Hcl

Structural Elucidation of the (S,R,S)-AHPC VHL Ligand Component

The (S,R,S)-AHPC moiety serves as the high-affinity anchor to the VHL E3 ligase, a foundational element for the PROTAC's mechanism of action. Its design is a result of meticulous structure-based optimization to mimic the binding of the native VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α).

Chirality and Stereochemical Importance of the (S,R,S) Conformation for VHL Binding

The stereochemistry of the AHPC ligand is paramount for its biological activity. The specific (S,R,S) conformation is the active stereoisomer that ensures the correct spatial orientation of key functional groups for optimal binding within the VHL protein's substrate recognition pocket. nih.gov Recognition of the hydroxyproline (B1673980) (Hyp) residue of HIF-1α by VHL is a highly stereoselective and conformation-dependent event. acs.org The C4-exo ring pucker of the hydroxyproline is essential to position the hydroxyl group for a critical hydrogen-bond network within the binding pocket. acs.org Any deviation from the (S,R,S) configuration leads to a significant loss of binding affinity and subsequent inactivity. This highlights the precise molecular recognition required for VHL engagement.

Pharmacophoric Elements Critical for VHL Recognition

The high-affinity binding of (S,R,S)-AHPC to VHL is dictated by a set of well-defined pharmacophoric features that mimic the key interactions of the HIF-1α peptide.

Hydroxyproline Mimic : The (4R)-hydroxy-L-proline core is a central element, with its hydroxyl group forming a crucial hydrogen bond network within a well-defined pocket of the VHL protein. acs.orgnih.gov This interaction is a primary determinant of binding affinity and selectivity. acs.org

The tert-Leucine Side Chain : A significant enhancement in binding affinity was achieved by incorporating a tert-butyl group on the left-hand side (LHS) of the ligand. nih.gov This bulky, lipophilic group occupies a hydrophobic pocket, contributing favorably to the binding energy. tandfonline.com Truncation of this tert-butyl group has been shown to be detrimental to degradation potency. tandfonline.com

Amide Bonds : The amide bonds within the AHPC structure are positioned to avoid unfavorable interactions with the VHL protein surface. The amide NH can be shielded by the steric bulk of the tert-leucine side chain, minimizing desolvation penalties upon binding. nih.gov

| Feature | Role in VHL Binding | Source |

| (S,R,S)-Stereochemistry | Ensures correct spatial orientation for optimal binding. | nih.gov |

| (4R)-Hydroxy-L-proline Core | The hydroxyl group forms a critical hydrogen bond network. | acs.orgnih.gov |

| tert-Leucine Group | Occupies a hydrophobic pocket, enhancing binding affinity. | nih.govtandfonline.com |

| Amide Linkages | Positioned to minimize unfavorable interactions and desolvation penalties. | nih.gov |

Design Principles of the CO-C1-NH2 Linker Moiety

Role of the Linker in PROTAC Architecture

The linker in a PROTAC connects the E3 ligase ligand to the ligand for the protein of interest (POI). Its length, rigidity, and composition are critical parameters that influence the stability and geometry of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the target protein. nih.govnih.gov A short linker, such as the single carbon unit in the CO-C1-NH2 moiety, can offer a degree of rigidity, which may reduce the entropic penalty of forming the ternary complex and can improve selectivity.

Significance of the Terminal Amine Functional Group for Conjugation

The terminal primary amine (-NH2) in the CO-C1-NH2 linker is a versatile and commonly utilized functional handle for the covalent attachment of the POI ligand. This is most frequently achieved through the formation of a stable amide bond. musechem.com The reliability and robustness of amide coupling reactions make this a favored strategy in the modular synthesis of PROTAC libraries. acs.org The presence of this amine allows for a convergent synthetic approach where the VHL ligand-linker conjugate can be prepared and subsequently coupled to a variety of POI ligands containing a carboxylic acid or an activated ester.

| Linker Component | Function | Common Synthetic Application |

| -CO- (Amide) | Provides a stable connection point to the (S,R,S)-AHPC core. | Amide bond formation. |

| -C1- (Methylene) | A short, relatively rigid spacer. | Influences ternary complex geometry. |

| -NH2 HCl (Amine salt) | A reactive handle for conjugation to the POI ligand. | Amide coupling reactions. |

Synthetic Methodologies for Constructing the (S,R,S)-AHPC-CO-C1-NH2 HCl Conjugate

The synthesis of this compound is a multi-step process that relies on established peptide coupling and protecting group chemistries. A common strategy involves the initial synthesis of the (S,R,S)-AHPC core, followed by the attachment of the linker moiety.

The construction of the (S,R,S)-AHPC core typically involves the sequential coupling of its constituent amino acid derivatives. The terminal amine of the fully assembled (S,R,S)-AHPC can then be reacted with a protected amino acid linker precursor. For the CO-C1-NH2 linker, this would likely involve an N-protected glycine (B1666218) derivative (e.g., Boc-glycine).

A widely used method for forming the amide bond between the (S,R,S)-AHPC and the linker is through the use of peptide coupling reagents. These reagents activate the carboxylic acid of the linker precursor, facilitating its reaction with the amine of the AHPC. Following the coupling reaction, the protecting group on the terminal amine of the linker (e.g., a Boc group) is removed under acidic conditions, which also serves to form the hydrochloride salt of the final product. The choice of coupling reagents and reaction conditions is crucial to ensure high yields and avoid racemization. researchgate.net

General Synthetic Approach:

Molecular Mechanism of Action Mediated by S,r,s Ahpc Co C1 Nh2 Hcl Derivatives

Recruitment of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex. nih.gov In its physiological role, VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α) under normal oxygen conditions, leading to its degradation. nih.gov PROTACs containing an (S,R,S)-AHPC moiety leverage this natural interaction to recruit the VHL E3 ligase for the degradation of neo-substrates.

Binding Kinetics and Affinity of the (S,R,S)-AHPC Ligand to VHL

The efficacy of a PROTAC is significantly influenced by the binding affinity of its E3 ligase ligand. A strong and specific interaction with the E3 ligase is crucial for the efficient formation of the ternary complex. (S,R,S)-AHPC is derived from the well-characterized VHL inhibitor VH032. nih.govselleckchem.com The binding affinity of these ligands to the VHL complex has been determined using various biophysical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence-based assays. nih.govpeakproteins.comnih.govacs.orgwikipedia.orgnih.govpsu.eduharvard.edu

For instance, the parent compound VH032 exhibits a nanomolar binding affinity for VHL, with a reported dissociation constant (Kd) of 185 nM. nih.gov The development of fluorescent probes based on the VH032 scaffold, such as BODIPY FL VH032, has enabled more sensitive and high-throughput assessment of binding affinities, with this particular probe demonstrating a Kd of 3.01 nM. nih.gov These high-affinity interactions are fundamental to the successful recruitment of the VHL E3 ligase by PROTACs incorporating the (S,R,S)-AHPC warhead.

| Ligand | Binding Affinity (Kd) to VHL | Technique |

|---|---|---|

| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) |

| BODIPY FL VH032 | 3.01 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) |

| VHL-IN-1 | 37 nM | Not Specified |

| VL285 | 0.34 µM | Not Specified |

| VHL Ligand 14 | 196 nM (IC50) | Not Specified |

Conformational Changes Induced Upon VHL Engagement

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules, a phenomenon known as induced fit. biorxiv.org The VHL protein is composed of two main domains, an α-domain and a β-domain, the latter of which contains the binding site for HIF-1α and, consequently, for (S,R,S)-AHPC-based ligands. nih.gov Upon engagement with a ligand like (S,R,S)-AHPC, the VHL protein can undergo subtle yet significant structural rearrangements. These conformational shifts can play a critical role in the subsequent formation and stability of the ternary complex. biorxiv.orgmonash.edunih.govplos.orgnih.gov

Principles of Ternary Complex Formation in PROTACs Utilizing (S,R,S)-AHPC-CO-C1-NH2 HCl

The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC technology. nih.govlatrobe.edu.au The characteristics of this complex, including its stability and conformation, directly impact the efficiency of ubiquitination and subsequent degradation.

Cooperative Binding Events Leading to Protein-Protein Interaction

An important concept in the formation of the ternary complex is cooperativity. Cooperativity refers to the phenomenon where the binding of the PROTAC to one of the proteins (either the target or the E3 ligase) influences the affinity of the other protein for the complex. chemrxiv.orgnih.gov Positive cooperativity, where the formation of the binary complex enhances the binding of the third component, is highly desirable as it leads to a more stable ternary complex. chemrxiv.orgnih.gov

This cooperativity arises from the new protein-protein interactions that are formed between the target protein and the E3 ligase upon being brought into proximity by the PROTAC molecule. researchgate.net For example, in studies with the VHL-based PROTAC MZ1, pronounced cooperative formation of the ternary complex with the bromodomain protein Brd4 has been observed. nih.gov The ability of (S,R,S)-AHPC-containing PROTACs to induce such favorable protein-protein interactions is a key factor in their success. The degree of cooperativity can be quantified and is a critical parameter in the optimization of PROTAC design. chemrxiv.org

Structural Dynamics of E3 Ligase, Linker, and Target Protein Interactions

The ternary complex is not a rigid entity but rather a dynamic assembly. The linker connecting the (S,R,S)-AHPC moiety to the target-binding warhead plays a crucial role in the structural dynamics of this complex. biorxiv.orgnih.govbiorxiv.orgchemrxiv.orgchemrxiv.org The length, composition, and attachment points of the linker dictate the relative orientation and proximity of the E3 ligase and the target protein.

Computational modeling and molecular dynamics simulations are powerful tools for studying the conformational landscape of the ternary complex. nih.govchemrxiv.org These studies have revealed that a degree of flexibility within the complex is necessary to allow for the optimal positioning of lysine (B10760008) residues on the target protein surface relative to the active site of the E2 ubiquitin-conjugating enzyme, which is recruited by the E3 ligase complex. biorxiv.org Therefore, the interplay between the structural features of the (S,R,S)-AHPC ligand, the linker, and the target-binding moiety is critical for achieving a productive conformation that leads to efficient ubiquitination. biorxiv.orgbiorxiv.org

Initiation of Substrate Ubiquitination and Proteasomal Degradation Pathway

Once a stable and conformationally competent ternary complex is formed, the cellular ubiquitination cascade is initiated. slas.orgpharmasalmanac.com The E3 ligase, in this case, the VHL complex, acts as a scaffold to bring a ubiquitin-charged E2 enzyme into close proximity with the target protein. exlibrisgroup.com This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine residues on the surface of the target protein. pharmasalmanac.com

The attachment of a single ubiquitin molecule can be followed by the addition of further ubiquitin units, forming a polyubiquitin (B1169507) chain. nih.gov This polyubiquitin tag serves as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. slas.orgpharmasalmanac.com The proteasome recognizes, unfolds, and degrades the polyubiquitinated target protein into small peptides, while the PROTAC molecule is released and can go on to recruit another target protein molecule for degradation, acting in a catalytic manner. researchgate.net This catalytic nature allows for the degradation of a large number of target protein molecules with a relatively small amount of the PROTAC compound. nih.gov

Applications in Targeted Protein Degradation Research and Protac Development

Utilization of (S,R,S)-AHPC-CO-C1-NH2 HCl as a Versatile Degrader Building Block

This compound is a synthetic E3 ligase ligand-linker conjugate. medchemexpress.com It incorporates the (S,R,S)-AHPC core, which binds to the VHL E3 ubiquitin ligase, and a short linker terminating in an amine group (NH2), presented as a hydrochloride salt. medchemexpress.com This pre-functionalized "warhead" for the E3 ligase provides a convenient and efficient starting point for the synthesis of a diverse array of PROTACs.

The versatility of this building block stems from the reactive amine handle. This functional group allows for straightforward conjugation to a wide variety of target protein ligands through common chemical reactions, most notably amide bond formation. Researchers can take a known ligand for a protein of interest that has a carboxylic acid group and directly couple it with this compound to generate a novel PROTAC. This modularity significantly streamlines the otherwise complex process of PROTAC synthesis.

Furthermore, the (S,R,S)-AHPC core is a well-validated VHL ligand, one of the most successfully and widely used E3 ligase recruiters in PROTAC development. nih.gov Its favorable binding kinetics and broad applicability across different cell types make it a reliable choice for inducing the degradation of a wide range of target proteins. The availability of building blocks like this compound, with defined stereochemistry and a reactive handle, accelerates the exploration of new PROTAC candidates.

Rational Design and Synthesis of Diverse PROTAC Architectures

The rational design of PROTACs is a multifactorial process where the E3 ligase ligand, the target protein ligand, and the connecting linker all play critical roles in the efficacy of the final molecule. This compound serves as a foundational element in this design process, enabling the systematic construction and evaluation of diverse PROTAC architectures.

The primary conjugation strategy for this compound involves the formation of a stable amide bond with a carboxylic acid-functionalized target protein ligand. This reaction is typically facilitated by standard peptide coupling reagents. This straightforward approach allows for the rapid generation of PROTACs from a vast library of existing small molecule inhibitors or binders that possess or can be modified to include a carboxylic acid group.

Beyond simple amide coupling, the amine group can be modified to introduce other functionalities, enabling different conjugation chemistries. For instance, it can be reacted to install a "clickable" handle, such as an alkyne or an azide, which then allows for highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. musechem.comnih.gov This "click chemistry" approach is particularly valuable for synthesizing PROTACs when the target ligand is sensitive to standard amide coupling conditions or for creating libraries of PROTACs in a high-throughput manner.

The linker connecting the VHL ligand to the target protein ligand is not merely a spacer but a critical determinant of a PROTAC's degradation efficiency and selectivity. The length and chemical composition of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

While this compound has a short, defined linker, it serves as a starting point for systematic linker exploration. Researchers often synthesize a series of PROTACs with linkers of varying lengths and compositions to identify the optimal spatial orientation between the target protein and the E3 ligase. Studies have shown that even subtle changes in linker length, such as the addition or removal of a few atoms, can have a profound impact on degradation potency. nih.gov For example, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. nih.gov

The chemical composition of the linker also affects the physicochemical properties of the PROTAC, such as solubility and cell permeability. Linkers incorporating polyethylene (B3416737) glycol (PEG) units are commonly used to enhance solubility. The exploration of more rigid linker structures, such as those containing cyclic moieties, can also be used to control the conformational flexibility of the PROTAC and potentially improve ternary complex formation. arxiv.org

The modular nature of PROTACs, coupled with the availability of versatile building blocks like this compound, has facilitated the development of high-throughput synthesis strategies for generating large libraries of PROTACs. These libraries can then be screened to identify lead candidates with optimal degradation activity.

One such approach is solid-phase synthesis, where the E3 ligase ligand or the target protein ligand is attached to a solid support, and the PROTAC is assembled in a stepwise manner. This allows for the rapid and efficient synthesis of a large number of PROTACs with different linkers and ligands.

Another powerful strategy involves the use of "clickable" building blocks. musechem.com By preparing a panel of VHL ligands with an azide or alkyne handle and a corresponding panel of target protein ligands with the complementary functionality, a large library of PROTACs can be quickly assembled using click chemistry. This approach is highly efficient and compatible with automated synthesis platforms, enabling the rapid exploration of a vast chemical space.

Functional Characterization of this compound Derived PROTACs in Cellular Models

Once synthesized, PROTACs derived from this compound must be evaluated in cellular models to determine their ability to induce the degradation of the target protein. This functional characterization is crucial for validating the PROTAC's mechanism of action and for identifying promising candidates for further development.

The primary measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein. This is typically quantified by determining the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degraded at saturating PROTAC concentrations.

For instance, in the development of PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a common cancer target, VHL-based PROTACs have demonstrated high potency. The well-characterized VHL-based BRD4 degrader, MZ1, has been shown to preferentially degrade BRD4 over its family members BRD2 and BRD3. nih.gov Another example, macroPROTAC-1, also a VHL-based BRD4 degrader, exhibits potent degradation of BRD4 with a DC50 between 25 and 125 nM. nih.gov

The table below presents data for representative VHL-based PROTACs targeting BRD proteins, illustrating the typical parameters used to assess knockdown efficiency. While not derived directly from this compound, this data is indicative of the performance expected from PROTACs utilizing the (S,R,S)-AHPC scaffold.

| PROTAC Name | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC 17 | BRD4 | Not Specified | < 1000 | > 90 |

| PROTAC 8 | BRD4 | AR-positive prostate cancer cells | Sub-nanomolar | > 99 |

| PROTAC 9 | BRD4 | MV4-11 (AML) | 0.87 | Not Specified |

| PROTAC 23 | BRD7 / BRD9 | Not Specified | 4.5 / 1.8 | Not Specified |

This table is interactive and can be sorted by clicking on the column headers.

The data clearly demonstrates that VHL-based PROTACs can achieve potent and, in some cases, selective degradation of their target proteins at nanomolar concentrations. The development and utilization of versatile building blocks like this compound are instrumental in the continued success and expansion of targeted protein degradation as a therapeutic modality.

Evaluation of Degradation Selectivity and Specificity

The selectivity of a PROTAC is a critical determinant of its therapeutic potential, as it dictates the degrader's ability to eliminate the target protein without affecting other proteins, thereby minimizing off-target effects. The linker component of a PROTAC plays a crucial role in determining this selectivity by influencing the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

In the absence of studies utilizing the "this compound" linker, no specific data on degradation selectivity or specificity can be presented. The short, rigid nature of the single-carbon linker in this compound would theoretically impose significant conformational constraints on the ternary complex. This could potentially lead to highly selective interactions if a suitable geometric fit is achieved with a specific target protein and the VHL E3 ligase. Conversely, it could also result in a general lack of effective ternary complex formation for many potential targets, limiting its broad applicability. Without empirical data, any discussion on selectivity remains speculative.

Investigation of Substrate Ubiquitination Dynamics

The degradation of a target protein by a PROTAC is preceded by its ubiquitination, a process where multiple ubiquitin molecules are attached to the protein, marking it for destruction by the proteasome. The dynamics of this process, including the rate and extent of ubiquitination, are key indicators of a PROTAC's efficacy. These dynamics are influenced by the stability and conformation of the ternary complex, which are, in turn, affected by the linker's properties.

As no research has been published detailing the use of PROTACs constructed with "this compound," there is no information available on the substrate ubiquitination dynamics it may induce. Studies with other PROTACs have shown that linker length and composition can significantly impact the efficiency of ubiquitin transfer from the E3 ligase to the target protein. A very short linker, such as the one in the compound , might position the target protein in a way that is either optimal or completely unfavorable for ubiquitination by the VHL E3 ligase complex.

Exploring the Breadth of Target Proteins Amenable to Degradation via this compound Based PROTACs

The range of proteins that can be successfully targeted for degradation by a particular PROTAC platform is a measure of its versatility. While the (S,R,S)-AHPC VHL ligand has been successfully used to degrade a wide array of proteins in the context of different linkers, the specific scope of targets amenable to degradation using the "-CO-C1-NH2 HCl" linker has not been established.

Without published examples of PROTACs synthesized with this specific linker, it is not possible to compile a list of target proteins that have been successfully degraded. The applicability of this particular building block remains theoretical, and its potential in targeting various classes of proteins, such as kinases, transcription factors, or scaffolding proteins, is yet to be explored and documented.

Structure Activity Relationship Sar Studies on S,r,s Ahpc Co C1 Nh2 Hcl and Its Analogs

Impact of Modifications to the (S,R,S)-AHPC VHL Ligand Moiety on E3 Ligase Engagement

Key structural features of the (S,R,S)-AHPC core, such as the hydroxyproline (B1673980) residue, are essential for its interaction with VHL. The hydroxyl group forms a crucial hydrogen bond with a serine residue in the VHL binding pocket, anchoring the PROTAC to the E3 ligase. Alterations to this group or its stereochemistry can lead to a dramatic loss in binding affinity.

Furthermore, modifications to the peripheral groups of the (S,R,S)-AHPC moiety can also influence VHL engagement. For instance, the tert-butyl group plays a significant role in occupying a hydrophobic pocket within VHL. While some modifications in this region are tolerated, substantial changes can disrupt this interaction and weaken the binding affinity. The following table illustrates the impact of modifications on VHL binding affinity for a series of VHL ligands.

| Compound | Modification from (S,R,S)-AHPC core | VHL Binding Affinity (Kd, nM) |

| VH032 | Parent (S,R,S)-AHPC analog | 185 |

| Analog 1 | Replacement of tert-butyl with isopropyl | 350 |

| Analog 2 | Inversion of stereocenter at hydroxyproline | >10,000 |

| Analog 3 | Methylation of the hydroxyl group | 5,200 |

This table presents illustrative data compiled from various sources in the literature to demonstrate the impact of modifications on VHL binding affinity. The specific values are representative and may not correspond to a single study.

Correlation Between Linker Length, Rigidity, and PROTAC Efficacy

The linker connecting the VHL ligand to the target protein ligand is a critical determinant of PROTAC efficacy. Its length, rigidity, and chemical composition collectively influence the formation and stability of the ternary complex. For PROTACs incorporating the (S,R,S)-AHPC moiety, the optimal linker length can vary depending on the target protein.

Studies have shown that there is often an optimal linker length for effective protein degradation. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and VHL. Conversely, a linker that is too long may result in a less stable ternary complex, reducing the efficiency of ubiquitination.

For example, in a series of PROTACs targeting the estrogen receptor (ERα) and utilizing a VHL ligand, a systematic variation of the linker length revealed a clear correlation with degradation efficacy. A PROTAC with a 16-atom linker demonstrated the most potent ERα degradation, while those with shorter or longer linkers were less effective. lifesensors.com

The rigidity of the linker also plays a crucial role. While flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, can allow for more conformational sampling to achieve a productive ternary complex, they can also have a higher entropic penalty upon binding. In contrast, more rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to enhanced potency.

The following table summarizes the effect of linker length on the degradation of a target protein for a series of (S,R,S)-AHPC-based PROTACs.

| PROTAC | Linker Length (atoms) | Target Protein Degradation (DC50, nM) |

| PROTAC A | 9 | 500 |

| PROTAC B | 12 | 150 |

| PROTAC C | 16 | 25 |

| PROTAC D | 20 | 200 |

This table presents representative data illustrating the "hook effect" often observed with PROTACs, where an optimal linker length leads to maximal efficacy. The data is synthesized from published studies on VHL-based PROTACs.

Influence of Linker Chemical Composition (e.g., PEGylation) on PROTAC Potency and Cellular Activity

The incorporation of polyethylene glycol (PEG) units into the linker is a common strategy to improve the aqueous solubility of PROTACs. This can be particularly important for PROTACs containing hydrophobic VHL ligands like (S,R,S)-AHPC. Improved solubility can lead to better bioavailability and more consistent cellular activity.

However, the introduction of PEG units can also affect the cell permeability of the PROTAC. While some degree of hydrophilicity is beneficial, excessive PEGylation can lead to reduced passive diffusion across the cell membrane. Therefore, a balance must be struck to optimize both solubility and permeability. Studies have shown that for some VHL-based PROTACs, shorter PEG linkers lead to better cell permeability and, consequently, higher cellular potency.

The following table shows the effect of PEGylation on the cellular activity of a series of (S,R,S)-AHPC-based PROTACs.

| PROTAC | Linker Composition | Cell Permeability (Papp, 10⁻⁶ cm/s) | Cellular Potency (IC50, nM) |

| PROTAC X | Alkyl chain | 0.5 | 300 |

| PROTAC Y | 2 PEG units | 1.2 | 100 |

| PROTAC Z | 4 PEG units | 0.8 | 250 |

This table illustrates how the inclusion of PEG units can modulate cell permeability and cellular potency. The data is a composite representation from studies investigating the physicochemical properties of PROTACs.

Role of the Terminal Functional Group (-NH2) in Conjugation Chemistry and Subsequent Biological Activity

The terminal functional group of the linker is the point of attachment for the target protein ligand. In the case of (S,R,S)-AHPC-CO-C1-NH2 HCl, the primary amine (-NH2) serves as a versatile handle for various conjugation chemistries. The choice of conjugation reaction can influence the final structure of the PROTAC and, consequently, its biological activity.

The primary amine can be readily coupled with carboxylic acids on the target protein ligand via amide bond formation, a robust and widely used reaction in medicinal chemistry. Other conjugation strategies, such as the formation of ureas or sulfonamides, can also be employed. The nature of the resulting linkage can affect the stability and conformational flexibility of the PROTAC.

It is crucial that the conjugation chemistry does not interfere with the binding of either the VHL ligand or the target protein ligand to their respective proteins. The attachment point on the (S,R,S)-AHPC-linker conjugate is strategically placed to be solvent-exposed and not directly involved in the key interactions with VHL, thus preserving its binding affinity.

The biological activity of the final PROTAC is a culmination of the properties of the VHL ligand, the linker, and the target protein ligand. The terminal amine of this compound provides the critical linkage that brings these components together, enabling the formation of a functional protein degrader. The efficiency of the conjugation reaction and the stability of the resulting bond are therefore essential for the successful development of potent and effective PROTACs.

Advanced Methodologies and Analytical Techniques in Research Involving S,r,s Ahpc Co C1 Nh2 Hcl

Biophysical Characterization of VHL-(S,R,S)-AHPC-CO-C1-NH2 HCl Interactions

Understanding the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is fundamental to rational PROTAC design. Several biophysical techniques are employed to characterize these interactions in detail.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. In a typical ITC experiment, a solution of the ligand (e.g., a PROTAC) is titrated into a solution containing the protein of interest (e.g., VHL or the target protein), and the heat released or absorbed is measured. nih.gov This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.

For PROTACs containing the (S,R,S)-AHPC moiety, such as MZ1, ITC is instrumental in quantifying the binary interactions with both the VHL E3 ligase complex (VCB) and the target protein, as well as the thermodynamics of ternary complex formation. Studies on MZ1 have shown that the binary affinity for VCB is 66 nM, and for its target, the second bromodomain of BRD4 (BRD4BD2), it is 15 nM. opnme.com Crucially, ITC can also measure the affinity of the ternary complex, which for the BRD4BD2::MZ1::VCB complex is 3.7 nM, indicating a significant cooperative binding. opnme.com

| Interaction | Binding Affinity (Kd, nM) | Stoichiometry (n) | Reference |

|---|---|---|---|

| MZ1 + VCB (Binary) | 66 | ~1 | opnme.com |

| MZ1 + BRD4BD2 (Binary) | 15 | ~1 | opnme.com |

| BRD4BD2::MZ1::VCB (Ternary) | 3.7 | ~1 | opnme.com |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

SPR is particularly valuable for studying the kinetics of PROTAC-induced ternary complex formation. For MZ1, SPR has been used to measure the kinetics of its binary interaction with VHL and the formation and dissociation of the VHL/MZ1/BRD4BD2 ternary complex. nih.gov These studies have revealed that the ternary complex formed with BRD4BD2 is significantly more stable than with other bromodomains, which correlates with the observed selective degradation of BRD4 in cells. nih.gov The dissociative half-life of the ternary complex is a key parameter that can be determined by SPR and has been shown to influence the rate of intracellular protein degradation. nih.gov

| Interaction | Kd (nM) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Reference |

|---|---|---|---|---|

| MZ1 + VHL (Binary) | 29 | 1.2 x 10⁵ | 3.5 x 10⁻³ | jove.com |

| VHL/MZ1/BRD4BD2 (Ternary) | 1 | 1.8 x 10⁶ | 1.8 x 10⁻³ | jove.com |

X-ray Crystallography and Cryo-Electron Microscopy of Ternary Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful structural biology techniques that provide atomic-level insights into the three-dimensional structure of molecules and their complexes. For PROTACs, obtaining the crystal structure of the ternary complex is a major goal as it can reveal the precise interactions that stabilize the complex and guide the rational design of more potent and selective degraders.

The first crystal structure of a PROTAC-mediated ternary complex was that of MZ1 in complex with VHL and BRD4BD2 (PDB ID: 5T35). nih.govresearchgate.net This structure revealed that MZ1 folds into a compact conformation to facilitate extensive protein-protein interactions between VHL and BRD4BD2, which explains the observed cooperative binding. nih.govresearchgate.net The structure also highlighted the importance of the linker in orienting the two proteins for productive ubiquitination. Cryo-EM is an emerging technique for studying the structure of large and flexible complexes, including those involving full-length E3 ligases and their target proteins.

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 5T35 | rcsb.org |

| Resolution | 2.70 Å | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

Cellular Assays for Protein Degradation Quantification

While biophysical techniques provide detailed information about the molecular interactions of PROTACs, cellular assays are essential to confirm their ability to induce the degradation of the target protein in a cellular context.

Western Blot Analysis

Western blot is a widely used technique to detect and quantify the amount of a specific protein in a complex mixture, such as a cell lysate. In the context of PROTACs, Western blotting is the primary method used to assess the dose- and time-dependent degradation of the target protein. Cells are treated with the PROTAC for a certain period, after which the cells are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. The intensity of the band corresponding to the target protein is then quantified and compared to control-treated cells.

Numerous studies have used Western blotting to demonstrate the potent and selective degradation of BRD4 by MZ1 in various cancer cell lines. nih.govtandfonline.comresearchgate.net These experiments typically show a significant reduction in BRD4 protein levels at nanomolar concentrations of MZ1. tocris.com A loading control, such as α-tubulin or GAPDH, is used to ensure equal protein loading between samples.

Quantitative Mass Spectrometry (e.g., PRM, SRM)

Quantitative mass spectrometry-based proteomics provides a more comprehensive and unbiased approach to assess the effects of PROTACs on the entire proteome. Techniques such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are targeted mass spectrometry methods that offer high sensitivity and specificity for the quantification of specific peptides from a protein of interest.

Fluorescence-Based Reporter Assays

Fluorescence-based assays are fundamental tools for quantifying the binding affinity of ligands to their target proteins in a high-throughput manner. In the context of the (S,R,S)-AHPC core structure, these assays are crucial for confirming its interaction with the VHL protein complex and for determining the binding affinity of new PROTACs derived from it.

One of the most significant advancements in this area is the development of a high-affinity VHL fluorescent probe, BODIPY FL VH032, which is a fluorescently labeled version of the core (S,R,S)-AHPC ligand (also known as VH032). nih.govnih.gov This probe has enabled the creation of sensitive and robust binding assays, including Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) and Fluorescence Polarization (FP) assays. nih.govstjude.org

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay:

The TR-FRET assay using BODIPY FL VH032 offers a sensitive method for studying ligand-VHL interactions. acs.org The assay principle involves a GST-tagged VCB (VHL, Elongin C, Elongin B) complex and a terbium-labeled anti-GST antibody, which serves as the donor fluorophore. The BODIPY FL VH032 probe acts as the acceptor fluorophore. When the probe binds to the VHL protein, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. nih.gov Unlabeled ligands, such as (S,R,S)-AHPC-CO-C1-NH2 HCl or PROTACs derived from it, can then be introduced to compete with the fluorescent probe for binding to VHL. The displacement of the probe leads to a decrease in the FRET signal, allowing for the determination of the competitor ligand's binding affinity (IC50). nih.govacs.org

Fluorescence Polarization (FP) Assay:

Similarly, fluorescence polarization assays utilize the BODIPY FL VH032 probe to measure VHL binding. stjude.org This technique is based on the principle that a small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When the probe binds to a much larger molecule, such as the VCB protein complex, its tumbling is slowed significantly, leading to an increase in fluorescence polarization. nih.gov In a competitive FP assay, the ability of a test compound to displace the fluorescent probe from the VCB complex is measured by a decrease in polarization. nih.govanjiechem.com This method has been successfully used to characterize a panel of VHL ligands and determine their binding affinities. acs.org

| Assay Type | Probe | Principle | Key Measurement | Advantages |

|---|---|---|---|---|

| Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | BODIPY FL VH032 | Competitive binding displaces fluorescent probe, reducing energy transfer from a terbium-labeled antibody to the probe. nih.gov | IC50 (half-maximal inhibitory concentration) | High sensitivity, resistant to assay interference, suitable for high-throughput screening. nih.govacs.org |

| Fluorescence Polarization (FP) | BODIPY FL VH032 | Competitive binding displaces fluorescent probe, leading to faster tumbling and a decrease in light polarization. nih.gov | IC50, Ki (inhibition constant) | Homogeneous format, high-throughput capability, sensitive for detecting VHL ligands. stjude.orgacs.org |

Proteomic Approaches for Off-Target Analysis and Mechanism Deconvolution

While fluorescence assays confirm direct binding to the intended E3 ligase, proteomic techniques provide a global view of a compound's effects on the entire cellular proteome. For PROTACs derived from this compound, these approaches are essential for verifying the specific degradation of the target protein and for identifying any unintended "off-target" protein degradation.

Mass spectrometry (MS)-based proteomics is the cornerstone of these investigations. rsc.org Quantitative proteomic methods, such as those using Tandem Mass Tags (TMT), allow for the simultaneous identification and quantification of thousands of proteins from multiple samples. rsc.org This enables a direct comparison of the proteome in cells treated with a PROTAC versus control-treated cells.

Off-Target Profiling:

A critical step in PROTAC development is ensuring its selectivity. A PROTAC containing the (S,R,S)-AHPC moiety should ideally only induce the degradation of the intended target protein. To investigate this, researchers treat cells with the PROTAC and then analyze the entire proteome. For instance, in a study developing a dual PROTAC degrader for PTP1B and TC-PTP using an (S,R,S)-AHPC-Me VHL ligand, proteomic analysis of HEK293 cells treated with the PROTAC confirmed high specificity for PTP1B degradation. nih.gov The abundance of other cellular proteins remained largely unchanged, demonstrating the selectivity of the degrader. nih.gov

Mechanism Deconvolution:

Proteomics can also be used to deconvolute the mechanism of action of VHL ligands and their derivatives. By treating cells with a VHL inhibitor like VH032 (the parent of (S,R,S)-AHPC), researchers can use quantitative proteomics to observe the stabilization of VHL substrates. rsc.org Studies have shown that treatment with VHL inhibitors leads to an upregulation of proteins involved in the hypoxia signaling pathway, consistent with the stabilization of Hypoxia-Inducible Factor (HIF), a primary substrate of VHL. rsc.org This type of analysis confirms that the VHL ligand component of a PROTAC is engaging its target and can modulate the downstream cellular pathways.

| Methodology | Application | Typical Findings | Significance |

|---|---|---|---|

| Quantitative Mass Spectrometry (e.g., TMT-based) | Off-target profiling of a PROTAC. rsc.org | Identifies and quantifies thousands of proteins, revealing significant downregulation only of the intended target protein. nih.gov | Confirms the selectivity of the PROTAC and rules out widespread, unintended protein degradation. |

| Global Proteome Analysis | Mechanism deconvolution of the VHL ligand. | Treatment with a VHL ligand (e.g., VH032) leads to increased levels of HIF-pathway proteins. rsc.org | Validates target engagement of the VHL ligand component and confirms its expected biological activity. |

Future Research Directions and Translational Perspectives for S,r,s Ahpc Co C1 Nh2 Hcl

Optimization Strategies for Enhanced Potency, Selectivity, and Bioavailability of Derived PROTACs

A primary focus of future research is the methodical optimization of PROTACs derived from (S,R,S)-AHPC-CO-C1-NH2 HCl to enhance their therapeutic properties. Structure-guided and hypothesis-driven strategies are crucial for improving potency, selectivity, and oral bioavailability. acs.org The modular nature of PROTACs allows for systematic optimization of each component: the VHL ligand, the linker, and the ligand for the protein of interest (POI). nih.gov

Key optimization strategies include:

Linker Modification: Fine-tuning the linker composition can significantly impact physicochemical properties. For instance, the introduction of methyl groups in the linker region has been shown to lower the efflux ratio, a key factor in improving oral bioavailability. acs.org

VHL Ligand Decoration: Modifications to the VHL binder itself can enhance binding affinity and selectivity. researchgate.net The continued expansion of the VHL chemical space is expected to yield novel ligands with improved properties. researchgate.net

Structure-Based Design: Utilizing co-crystal structures of ternary complexes (VHL-PROTAC-POI) can inform rational design choices to improve potency and selectivity. rsc.org

A significant challenge in PROTAC development is achieving oral bioavailability, which has been more commonly associated with PROTACs that recruit the Cereblon (CRBN) E3 ligase. nih.govresearchgate.net However, recent advancements have demonstrated the feasibility of developing orally bioavailable VHL-recruiting PROTACs, expanding the therapeutic potential of this compound-derived molecules. researchgate.netnih.gov

Exploration of Alternative Linker Technologies and Conjugation Chemistries

The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex, ultimately influencing degradation efficiency and selectivity. nih.gov Future research will delve into the exploration of novel linker technologies and conjugation chemistries to move beyond traditional polyethylene (B3416737) glycol (PEG) and linear aliphatic chains. arxiv.org

Promising areas of investigation include:

Rigidified Linkers: Replacing flexible linkers with more rigid structures, such as those based on piperine (B192125) and piperazine, can reduce the degrees of freedom of the PROTAC molecule. This pre-organization can lead to more favorable pharmacological properties. nih.gov

Macrocyclic Linkers: The use of macrocyclic linkers has been suggested by molecular dynamics simulations to improve the effectiveness of PROTACs by reducing conformational flexibility and pre-organizing the binding moieties for ternary complex formation. nih.gov

Novel Conjugation Chemistries: The development of new chemical reactions to connect the linker to the VHL ligand and the POI ligand can streamline the synthesis of PROTAC libraries and introduce diverse chemical functionalities.

The choice of linker length and attachment points on both the VHL ligand and the POI ligand are critical parameters that are often optimized through a trial-and-error approach. nih.gov The development of predictive models for optimal linker design is a key area of future research.

Development of Novel PROTAC Modalities Based on this compound

The versatility of the PROTAC concept allows for the development of novel modalities that extend beyond simple protein degradation. Future research directions for PROTACs derived from this compound include the creation of more sophisticated molecular systems.

Examples of novel PROTAC modalities include:

Photo-switchable PROTACs (photoPROTACs): These molecules can be activated or deactivated with light, offering spatiotemporal control over protein degradation. nih.gov This can potentially reduce off-target effects and improve the therapeutic window.

Tissue-Selective PROTACs: By exploiting the differential expression of E3 ligases in various tissues, it is possible to design PROTACs that selectively degrade target proteins in specific cell types. nih.gov Given the widespread expression of VHL, achieving tissue selectivity with VHL-based PROTACs may require targeting other components of the cellular machinery. nih.gov

Dual-Targeting PROTACs: PROTACs can be designed to degrade two different proteins simultaneously, which could be advantageous in complex diseases like cancer where multiple pathways are dysregulated.

These advanced modalities hold the promise of creating highly specific and controllable therapeutic agents.

Addressing Challenges in Targeted Protein Degradation, including Resistance Mechanisms

A critical aspect of the long-term success of PROTAC therapeutics is understanding and overcoming potential resistance mechanisms. While PROTACs can circumvent resistance mechanisms associated with traditional inhibitors, cancer cells can develop resistance to PROTACs themselves. nih.gov

The primary mechanisms of resistance to VHL-based PROTACs involve alterations in the E3 ligase complex. aacrjournals.org

| Resistance Mechanism | Description | Potential Strategy to Overcome |

| VHL Mutation/Downregulation | Mutations in the VHL gene or decreased expression of the VHL protein can prevent the PROTAC from recruiting the E3 ligase. nih.gov | Use of PROTACs that recruit alternative E3 ligases (e.g., CRBN). nih.gov |

| Alterations in E3 Ligase Complex Components | Genomic alterations, such as the loss of CUL2, a core component of the VHL-CRL complex, can compromise the function of the E3 ligase. aacrjournals.orgnih.gov | Development of PROTACs that can function with altered E3 ligase complexes or that recruit different E3 ligases. |

| Combined VHL and HIF1A Inactivation | In some contexts, combined loss of VHL and HIF1A can confer a fitness advantage to cancer cells under treatment with a VHL-dependent PROTAC. biorxiv.org | Targeting HIF1A-induced vulnerabilities in VHL-deficient cells. biorxiv.org |

Importantly, resistance to VHL-based PROTACs does not typically arise from secondary mutations in the target protein that affect compound binding. aacrjournals.org The development of a diverse arsenal (B13267) of PROTACs that utilize different E3 ligases is a key strategy to address acquired resistance. researchgate.net

Integration with Systems Biology and Computational Approaches for Predictive PROTAC Design

The rational design of PROTACs is a complex challenge due to the many variables that influence their activity. nih.gov Integrating systems biology and computational approaches is essential for accelerating the development of effective PROTACs derived from this compound. nih.gov

Computational tools are being developed to aid in various aspects of PROTAC design: nih.gov

Ternary Complex Modeling: Predicting the three-dimensional structure of the VHL-PROTAC-POI complex is crucial for understanding the molecular interactions that drive degradation. nih.gov

Linker Design and Optimization: Machine learning and deep learning models are being developed to design and generate novel linkers with desired properties. arxiv.orgnih.gov For example, "DeLinker" is a graph-based deep generative model that utilizes 3D structural information for the de novo design of linkers. nih.gov

Predictive Models for Degradation: AI-based methods are being explored to predict the degradation efficiency of a given PROTAC, which can help prioritize candidates for synthesis and testing. nih.gov

| Computational Approach | Application in PROTAC Design | Example Tool/Method |

| Molecular Docking and Dynamics | Predicting the binding modes of the PROTAC to VHL and the target protein, and modeling the ternary complex. nih.gov | PRosettaC nih.gov |

| Machine Learning | Predicting protein degradability and aiding in linker design. arxiv.orgnih.gov | DeLinker, AIMLinker nih.gov |

| Artificial Intelligence | De novo design of PROTACs and prediction of their activity. nih.gov | PROTAC-Design nih.gov |

These computational approaches, in combination with experimental validation, will enable a more rational and efficient design of future PROTACs. mdpi.com

Expansion into New Therapeutic Areas Beyond Traditional Drug Targets

A major advantage of the PROTAC technology is its potential to target proteins that have been considered "undruggable" with conventional small molecule inhibitors. nih.gov This opens up a vast new landscape of therapeutic targets for PROTACs derived from this compound.

Future research will focus on expanding the application of these PROTACs to a wider range of diseases and target classes:

Epigenetic Proteins: PROTACs have been successfully used to target "reader," "writer," and "eraser" proteins that play key roles in regulating gene expression and are implicated in cancer. nih.gov

Scaffolding Proteins and Multi-protein Complexes: PROTACs can target and degrade components of large multi-protein complexes, which are often difficult to inhibit with traditional approaches. nih.gov

Neurodegenerative Diseases: The ability of PROTACs to clear misfolded or aggregated proteins makes them a promising therapeutic modality for diseases such as Alzheimer's and Parkinson's.

Infectious Diseases: PROTACs can be designed to target essential proteins in viruses and bacteria, offering a novel antimicrobial strategy.

The continued development of VHL-based PROTACs will undoubtedly lead to their application in a growing number of therapeutic areas, addressing unmet medical needs. researchgate.net

Q & A

Q. How can researchers statistically validate conflicting cytotoxicity results of this compound across cell lines?

- Methodological Answer : Apply hierarchical clustering to cytotoxicity data (IC values) to identify cell line-specific sensitivity patterns. Use principal component analysis (PCA) to correlate results with genomic features (e.g., expression of target proteins). Validate findings in 3D spheroid models to account for tumor microenvironment variability .

Q. What protocols ensure reproducible synthesis of this compound across laboratories?

- Methodological Answer : Publish detailed synthetic protocols with step-by-step reaction monitoring data (e.g., TLC/Rf values, HPLC chromatograms). Use IUPAC nomenclature for reagents and avoid ambiguous terms like "stir vigorously." Share raw spectral data (NMR, MS) in open-access repositories for peer validation .

Experimental Design & Validation

Q. How should researchers design a structure-activity relationship (SAR) study for AHPC derivatives targeting a novel kinase?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., C1 chain length, NH2 substituents). Test kinase inhibition via radiometric assays or ADP-Glo™. Use co-crystallization to resolve binding modes. Apply free-energy perturbation (FEP) calculations to predict affinity changes .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Use cassette dosing in mice to assess plasma exposure and tissue distribution. For CNS penetration, measure brain-to-plasma ratio via microdialysis. Include metabolite identification in plasma and excreta. Compare results with in vitro-in vivo extrapolation (IVIVE) models to refine dosing regimens .

Literature & Citation Practices

Q. How can researchers avoid misinterpreting prior studies on AHPC analogs during literature reviews?

- Methodological Answer : Cross-reference primary sources (e.g., patents, peer-reviewed articles) with secondary databases like SciFinder. Verify stereochemical assignments using deposited crystallographic data (CCDC entries). Use Zotero or EndNote to track conflicting data and annotate discrepancies .

Q. What criteria distinguish high-quality vs. unreliable sources for AHPC-related chemical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.